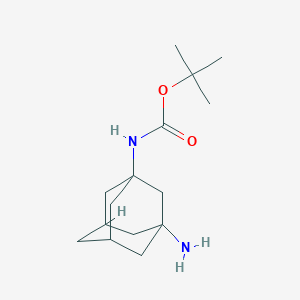

Tert-butyl N-(3-amino-1-adamantyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl N-(3-amino-1-adamantyl)carbamate is a chemical compound with the CAS Number: 372963-43-4 . It is a powder with a molecular weight of 266.38 .

Synthesis Analysis

The synthesis of tert-butyl N-(3-amino-1-adamantyl)carbamate or similar compounds often involves the use of Boc-protection . This process is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Chemical Reactions Analysis

The Boc group in tert-butyl N-(3-amino-1-adamantyl)carbamate is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

Tert-butyl N-(3-amino-1-adamantyl)carbamate is a powder stored at a temperature of 4°C . It has a molecular weight of 266.38 .Wissenschaftliche Forschungsanwendungen

- Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic, is derived from the structural modification of FK518. Compound 1 serves as a crucial intermediate in the synthesis of ceftolozane . Ceftolozane exhibits broad antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

- Compound 1 finds utility in the palladium-catalyzed synthesis of N-Boc-protected anilines . These anilines serve as versatile building blocks in organic synthesis and medicinal chemistry.

- Researchers have employed compound 1 in the synthesis of tetrasubstituted pyrroles functionalized with ester or ketone groups at the C-3 position . Pyrroles are essential heterocyclic motifs in drug discovery and materials science.

- tert-Butanesulfinamide (an enantiopure derivative of compound 1) has emerged as a gold standard for asymmetric N-heterocycle synthesis via sulfinimines . This methodology enables the construction of chiral heterocyclic scaffolds.

- Mechanistic investigations revealed that metal t-butoxides, including compound 1, exhibit unusual nucleophilic behavior in transesterification reactions . This knowledge can guide applications in biodiesel production, peptide chemistry, and pharmaceutical synthesis.

- Compound 1’s synthesis route addresses the instability of 5-aminopyrazoles. Ethanol is used to trap isocyanate intermediates in situ, leading to more stable pyrazole derivatives .

Antibiotic Synthesis

N-Boc-Protected Anilines

Functionalized Pyrroles

Asymmetric N-Heterocycle Synthesis

Transesterification Reactions

Stable Pyrazole Derivatives

Wirkmechanismus

Mode of Action

The compound contains a tert-butyl carbamate group, which is often used in the protection of amino functions in synthetic chemistry . This suggests that it may interact with its targets through the formation and cleavage of carbamate bonds .

Biochemical Pathways

Given its structure, it may be involved in pathways related to amino acid metabolism or protein synthesis .

Result of Action

Given its potential role in amino acid metabolism or protein synthesis, it may influence cellular processes such as cell growth and differentiation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl N-(3-amino-1-adamantyl)carbamate. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets .

Eigenschaften

IUPAC Name |

tert-butyl N-(3-amino-1-adamantyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2/c1-13(2,3)19-12(18)17-15-7-10-4-11(8-15)6-14(16,5-10)9-15/h10-11H,4-9,16H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXKBGARESRNIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)(C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide](/img/structure/B2795639.png)

![2-(ethylsulfonyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2795644.png)

![N-phenyl-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2795649.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2795653.png)

![4,6-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2795656.png)

![5-(4-chlorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2795658.png)

![2-[(3E)-1-(dimethylamino)-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propylidene]propanedinitrile](/img/structure/B2795660.png)